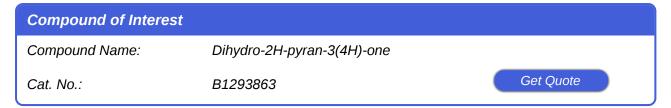


Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of **Dihydro-2H-pyran-3(4H)-one**, a versatile saturated oxygen heterocycle pivotal in medicinal chemistry and drug discovery. Through a comparative lens, this document contrasts its spectral characteristics with common structural alternatives, namely cyclopentanone and tetrahydrofuran-3-one. Detailed experimental protocols and illustrative diagrams are included to support researchers in the unambiguous identification and characterization of these important chemical entities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Dihydro-2H-pyran-3(4H)-one** and two common alternative cyclic ketones. This side-by-side comparison highlights the distinct spectral features aiding in their differentiation.

Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)



Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Dihydro-2H- pyran-3(4H)-one	3.94	S	-	H-2
3.77	t	5.2	H-6	
2.45	t	6.8	H-4	
2.02	quint	6.0	H-5	
Cyclopentanone	2.04	m	-	CH ₂
Tetrahydrofuran- 3-one	3.84	S	-	H-2
2.72	t	7.0	H-4	
2.18	t	7.0	H-5	_

Table 2: 13C NMR Spectroscopic Data Comparison (CDCl₃)



Compound	Chemical Shift (δ) ppm	Assignment
Dihydro-2H-pyran-3(4H)-one[1] [2]	207.5	C-3 (C=O)
74.5	C-2	
65.9	C-6	
37.4	C-4	
24.8	C-5	
Cyclopentanone[3]	220.16	C=O
38.31	CH ₂	
23.31	CH ₂	
Tetrahydrofuran-3-one	207.2	C=O
75.1	C-2	
67.9	C-5	_
42.6	C-4	

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound	Frequency (cm ⁻¹)	Functional Group
Dihydro-2H-pyran-3(4H)-one	~1725	C=O (Ketone)
Cyclopentanone	~1740	C=O (Ketone)
Tetrahydrofuran-3-one	~1750	C=O (Ketone)

Table 4: Mass Spectrometry (EI) Data Comparison



Compound	Molecular Ion (M+) m/z	Key Fragment lons m/z
Dihydro-2H-pyran-3(4H)-one[1] [2]	100	71, 42
Cyclopentanone	84	56, 55, 42, 41
Tetrahydrofuran-3-one	86	58, 57, 42

Experimental Protocols

Accurate spectroscopic analysis is contingent on meticulous experimental technique. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for acquiring high-resolution NMR spectra of small organic molecules is as follows:

- Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4] The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[5]
- Instrumentation: The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is commonly used.
 - Number of Scans: 8 to 16 scans are generally sufficient for a ¹H spectrum, though more may be required for dilute samples.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is typical.
- ¹³C NMR Acquisition:



- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.
- Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.
- Relaxation Delay: A 2-second relaxation delay is commonly employed.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For the analysis of liquid samples such as **Dihydro-2H-pyran-3(4H)-one**, the following protocols are standard:

- Neat Liquid (Salt Plates):
 - Place a single drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
 - Mount the plates in the spectrometer's sample holder and acquire the spectrum.
 - A background spectrum of the clean, empty salt plates should be acquired beforehand and subtracted from the sample spectrum.
- Attenuated Total Reflectance (ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
 - Place a small drop of the liquid sample directly onto the crystal surface.
 - Acquire the spectrum. The IR beam will interact with the sample at the crystal surface.
 - A background spectrum of the clean, empty ATR crystal should be run first.



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Electron Ionization Mass Spectrometry (EI-MS)

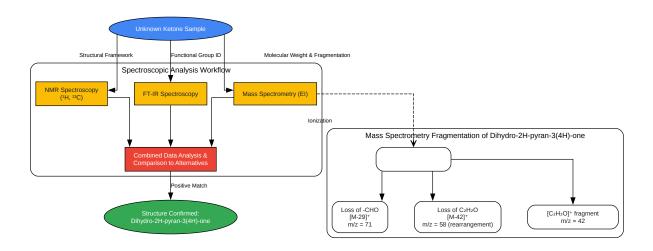
EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds:

- Sample Introduction: The sample is introduced into the ion source, typically via direct insertion probe for liquids or through a gas chromatograph (GC-MS). The sample must be thermally stable and volatile.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a highenergy electron beam (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a molecular ion (M+).
- Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.[6]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
 or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Visualized Workflow and Fragmentation Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown ketone, integrated with the specific fragmentation pathways of **Dihydro-2H-pyran-3(4H)-one** as determined by mass spectrometry.





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Caption: Logical workflow for spectroscopic identification and key mass spectrometry fragmentation pathways of **Dihydro-2H-pyran-3(4H)-one**.

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